Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide
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Overview
Description
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide is a complex organometallic compound with a molecular formula of C31H33ClN2O3RuS and a molecular weight of 650.2 g/mol . This compound is known for its unique structure, which includes a ruthenium center coordinated with a chlororuthenium ion and a sulfonylazanide ligand. It is used in various scientific research applications due to its interesting chemical properties and potential catalytic activities.
Preparation Methods
The synthesis of Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ligand, which involves the reaction of 4-methylbenzenesulfonyl chloride with 2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethylamine.
Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent to form the desired chlororuthenium complex.
Chemical Reactions Analysis
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized ruthenium species.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced ruthenium complexes.
Scientific Research Applications
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation, oxidation, and C-C bond formation reactions.
Medicinal Chemistry: It is studied for its potential use in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Material Science:
Mechanism of Action
The mechanism of action of Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide involves the coordination of the ruthenium center with various substrates, leading to the activation of chemical bonds and facilitating catalytic reactions. The molecular targets and pathways involved in its mechanism of action include the activation of C-H and C-C bonds, as well as the formation of reactive intermediates that participate in various organic transformations .
Comparison with Similar Compounds
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide can be compared with other similar compounds, such as:
Tetrakis(dimethylsulfoxide)dichlororuthenium(II): This compound is also used as a catalyst in organic synthesis and has similar catalytic properties.
Ruthenium(III)nitrosylchloride: Another ruthenium-based compound with catalytic applications, particularly in oxidation reactions.
Heptakis(acetato)oxotriruthenium: This compound is used in various catalytic processes and has unique reactivity due to its multiple ruthenium centers.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C31H33ClN2O3RuS |
---|---|
Molecular Weight |
650.2 g/mol |
IUPAC Name |
chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
INKUCOHLIHBSDN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |
Origin of Product |
United States |
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